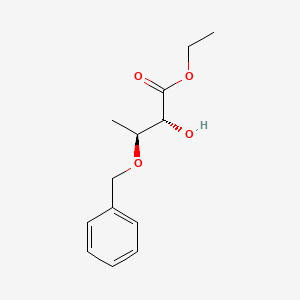
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be achieved through several methods. One common approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain of Galactomyces geotrichum . This method provides high enantioselectivity and yields the desired chiral product with excellent purity.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic synthesis routes. The process typically includes the use of whole-cell catalysts or isolated enzymes to achieve the desired stereochemistry and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and chiral synthesis.
Industry: The compound is used in the production of various fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Another chiral compound with similar structural features.
(2R,3S)-3-phenylglycidate: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific stereochemistry and its role as a versatile intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
524929-35-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(15)12(14)10(2)17-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
KPIOBUOQQTWTQA-CMPLNLGQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C(C(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















